trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium

Description

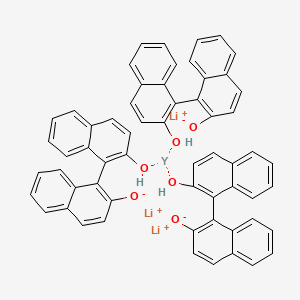

Trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium is a coordination complex comprising a yttrium (Y) ion coordinated to a 1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate ligand and three lithium counterions. The ligand features two fused naphthalene rings with hydroxyl and ketone groups, enabling chelation of the yttrium center. This compound is hypothesized to exhibit unique photophysical and catalytic properties due to the combination of the rigid aromatic ligand system and the rare-earth metal center.

Properties

IUPAC Name |

trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C20H14O2.3Li.Y/c3*21-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)22;;;;/h3*1-12,21-22H;;;;/q;;;3*+1;/p-3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEDVYRBRQPAIFJ-UHFFFAOYSA-K | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[Li+].C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])O.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])O.C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)[O-])O.[Y] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H39Li3O6Y | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

965.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium typically involves the condensation reaction of 2-hydroxy-1-naphthaldehyde with appropriate lithium and yttrium salts. The reaction is usually carried out in a solvent such as methanol under reflux conditions . The resulting product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogenating agents, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction may produce dihydronaphthalenes.

Scientific Research Applications

Trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium has several scientific research applications:

Mechanism of Action

The mechanism of action of trilithium;1-(2-hydroxynaphthalen-1-yl)naphthalen-2-olate;yttrium involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function and DNA repair mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1 Azo-linked Naphthol Derivatives

Compounds like 1-[(E)-2-(2-hydroxy-5-methylphenyl)-diazen-2-ium-1-yl]naphthalen-2-olate () share planar naphthalene systems stabilized by intramolecular hydrogen bonds (N–H⋯O) and π-π stacking (3.7–3.8 Å). Unlike the yttrium complex, these azo derivatives lack metal coordination but exhibit similar planar geometries, influencing their stability and optoelectronic behavior .

2.1.2 Betti Base Derivatives Betti bases, such as 1-((2-hydroxynaphthalen-1-yl)arylmethyl)piperidin-4-ols (), combine naphthol with aminoalkyl groups. These compounds form chiral ligands for metal complexes but differ in their donor atoms (N/O vs. O-only in the yttrium complex). The yttrium complex’s tridentate coordination contrasts with the bidentate nature of Betti bases .

Metal Complexes

2.2.1 Chromium and Nickel Naphtholates Chromium(III) complexes like chromium(3+);1-[[5-(methylsulfamoyl)-2-oxidophenyl]diazenyl]naphthalen-2-olate () and nickel(II) naphthalenolates () utilize naphthol ligands for pigment applications. These complexes exhibit high thermal stability but differ in redox activity compared to yttrium, which lacks d-electron transitions. Coordination geometries (octahedral vs. trigonal prismatic) also vary .

2.2.2 Rare-Earth Complexes Yttrium complexes such as 1-((4-(2-(dialkylamino)ethoxy)phenyl)(2-hydroxynaphthalen-1-yl)methyl)piperidin-4-ols () are explored as selective estrogen receptor modulators (SERMs). The yttrium center enhances Lewis acidity, enabling catalytic applications (e.g., polymerization), whereas lithium in the target compound may modulate solubility and ion mobility .

Comparative Data Table

Key Research Findings

- Synthesis: The target compound’s synthesis may parallel ’s naphtho[1,2-b]pyrazole methods, using yttrium salts and lithium bases in polar solvents (DMF or methanol). Recrystallization at low temperatures (−30°C) is critical to isolate pure crystals .

- Hydrogen Bonding : Like ’s azo compound, the yttrium complex likely forms O–H⋯O hydrogen bonds, stabilizing its crystal packing. π-π interactions between naphthalene rings may enhance luminescence .

Biological Activity

Overview of Trilithium and Related Compounds

Trilithium is a compound that may exhibit unique biological properties due to its structural characteristics, particularly its coordination with naphthalene derivatives. Naphthalene derivatives are known for various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The inclusion of yttrium may also influence these activities due to yttrium's role in various biological and chemical processes.

Antimicrobial Properties

Naphthalene derivatives have been extensively studied for their antimicrobial effects. Compounds similar to trilithium have shown activity against a range of bacterial strains. For instance, studies have demonstrated that certain naphthalene-based compounds can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents.

Antioxidant Activity

Many naphthalene derivatives possess antioxidant properties, which can protect cells from oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders. The antioxidant capacity can be assessed using various assays, including DPPH and FRAP.

Anticancer Activity

Research has indicated that some naphthalene derivatives exhibit anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.

Study 1: Antimicrobial Activity

A study investigating the antimicrobial efficacy of naphthalene derivatives found that specific compounds exhibited minimum inhibitory concentrations (MICs) as low as 0.1 mg/mL against resistant bacterial strains such as MRSA. This suggests that trilithium could potentially be explored for similar applications.

Study 2: Antioxidant Potential

In another study focusing on naphthalene derivatives, researchers measured antioxidant activity using various methods. The results indicated significant scavenging activity against free radicals, highlighting the potential health benefits of these compounds.

Study 3: Anticancer Mechanisms

Research into the anticancer effects of naphthalene derivatives revealed that they could inhibit cell proliferation in several cancer cell lines. The studies suggested that these compounds might act through multiple pathways, including apoptosis induction and cell cycle arrest.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.